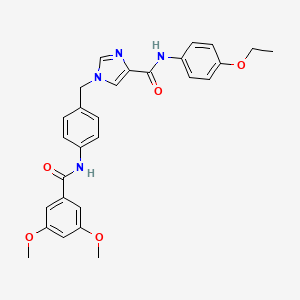

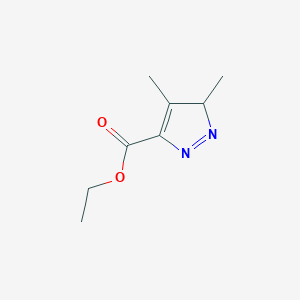

1-(4-(3,5-dimethoxybenzamido)benzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(4-(3,5-dimethoxybenzamido)benzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with potential biological activities, such as cardiac electrophysiological effects and serotonin-3 (5-HT3) receptor antagonism.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, as seen in the synthesis of N-substituted imidazolylbenzamides, which exhibit cardiac electrophysiological activity . Similarly, the synthesis of potent 5-HT3 receptor antagonists involves the creation of complex heterocyclic structures, as demonstrated by the development of N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)benzamide derivatives . These processes often require careful selection of starting materials, reagents, and reaction conditions to achieve the desired molecular architecture and pharmacological properties.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized by the presence of an imidazole ring, which is a common feature in many biologically active molecules. The imidazole ring can be substituted at various positions to modulate the compound's properties, as seen in the synthesis of 4-(1H-imidazol-1-yl)benzamides . The presence of substituents such as methoxy, ethoxy, and benzyl groups can significantly influence the binding affinity and activity of these molecules at their target sites.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. For instance, the imidazole ring can participate in hydrogen bonding and pi-pi interactions, which are crucial for binding to biological targets . The presence of amide linkages in the benzamides suggests potential for hydrolysis under certain conditions, which could affect the stability and bioavailability of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the introduction of methoxy and ethoxy groups can increase the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties . The use of spectroscopic techniques like FT-IR, 1H-NMR, and 13C-NMR is essential for the structural characterization of these compounds, as demonstrated in the analysis of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate . These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the core structure.

Propriétés

IUPAC Name |

1-[[4-[(3,5-dimethoxybenzoyl)amino]phenyl]methyl]-N-(4-ethoxyphenyl)imidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O5/c1-4-37-23-11-9-22(10-12-23)31-28(34)26-17-32(18-29-26)16-19-5-7-21(8-6-19)30-27(33)20-13-24(35-2)15-25(14-20)36-3/h5-15,17-18H,4,16H2,1-3H3,(H,30,33)(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEXRDAPQWYHID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3,5-dimethoxybenzamido)benzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/no-structure.png)

![2-Methyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2517918.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide](/img/structure/B2517926.png)

![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2517927.png)

amino}ethyl)acetamide](/img/structure/B2517928.png)

![2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517929.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2517931.png)